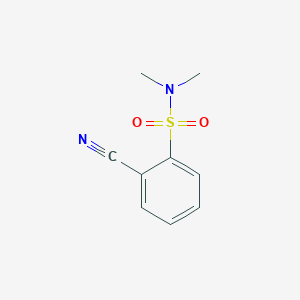

2-cyano-N,N-dimethylbenzenesulfonamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N-dimethylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

化学反応の分析

Types of Reactions

2-cyano-N,N-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Scientific Research Applications

The compound is utilized across various scientific disciplines due to its unique structural properties:

Chemistry

- Intermediate in Organic Synthesis : It serves as a key building block for synthesizing more complex molecules.

- Reagent in Chemical Reactions : Its electrophilic nature allows it to participate in nucleophilic aromatic substitution reactions.

Biology

- Biological Activity Investigation : Research has focused on its interactions with biomolecules, particularly enzymes.

- Antiviral Properties : Studies have shown that derivatives of sulfonamides exhibit antiviral activities against several viruses, including Newcastle disease virus and avian influenza virus .

Medicine

- Potential Therapeutic Applications : The compound is being explored as a precursor for drug development, particularly in creating enzyme inhibitors that could target specific metabolic pathways .

- Antimicrobial Activity : Preliminary studies indicate significant antibacterial properties against resistant strains, suggesting potential use as an antibacterial agent.

The primary mechanism of action involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Anticancer Potential

In vitro studies have demonstrated that this compound may induce apoptosis in human cancer cell lines through the activation of caspases, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is beneficial:

| Compound Name | Structure Features | Unique Properties/Activities |

|---|---|---|

| This compound | Dimethyl substitution on nitrogen | Antibacterial and anticancer activities |

| 4-Amino-N,N-dimethylbenzenesulfonamide | Amino group instead of cyano | Enhanced solubility; different biological activity |

| 4-Cyanobenzenesulfonamide | Lacks methyl groups on the phenyl ring | Different reactivity; potentially lower lipophilicity |

Case Studies

- Antiviral Activity Study :

- Anticancer Research :

- Enzyme Inhibition Studies :

作用機序

The mechanism of action of 2-cyano-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonamide group can act as a nucleophile or electrophile in various biochemical pathways .

類似化合物との比較

Similar Compounds

- 2-cyano-N,N-dimethylbenzamide

- 2-cyano-N,N-dimethylbenzenesulfonyl chloride

- 2-cyano-N,N-dimethylbenzenesulfonic acid

Uniqueness

2-cyano-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and sulfonamide groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .

生物活性

2-Cyano-N,N-dimethylbenzenesulfonamide (CAS Number: 168971-53-7) is a sulfonamide derivative that has garnered attention due to its unique chemical structure and potential biological activities. The compound features both cyano and sulfonamide functional groups, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can act as a nucleophile or electrophile, participating in biochemical pathways that influence metabolic processes. The cyano group enhances the compound's ability to form hydrogen bonds, facilitating interactions with biological macromolecules.

Antiviral Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antiviral properties. For example, compounds similar to this compound have shown activity against various viruses such as the Newcastle disease virus (NDV) and avian influenza virus (AIV). The antiviral mechanisms often involve inhibition of viral replication or interference with viral protein synthesis .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects, particularly against Gram-positive bacteria. Research indicates that derivatives of sulfonamides can target bacterial membranes, leading to membrane depolarization without harming eukaryotic cells . This selective toxicity makes them potential candidates for treating resistant bacterial infections.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that certain sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Study on Antiviral Efficacy

In a study examining the antiviral efficacy of various sulfonamide derivatives, this compound was tested against NDV. The results showed an IC50 value comparable to established antiviral agents, indicating its potential as a therapeutic candidate in veterinary medicine .

Investigation of Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several sulfonamides, including this compound. It was found to exhibit significant inhibitory effects against MRSA strains, demonstrating its potential utility in treating nosocomial infections caused by resistant pathogens .

Data Tables

特性

IUPAC Name |

2-cyano-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKMCORZIWAQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351328 | |

| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168971-53-7 | |

| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。